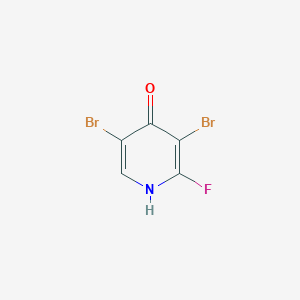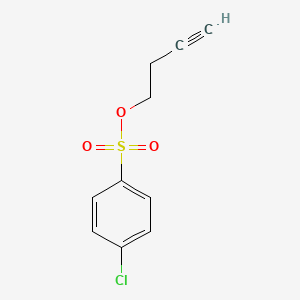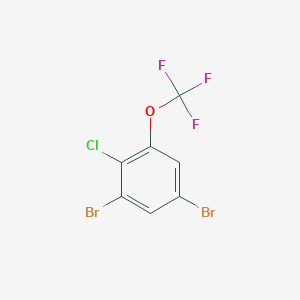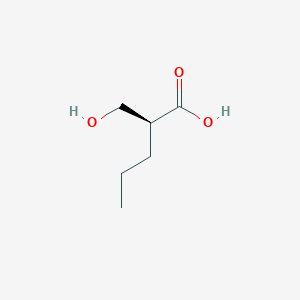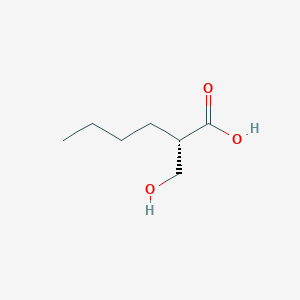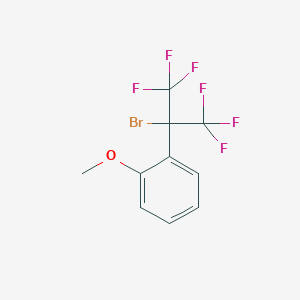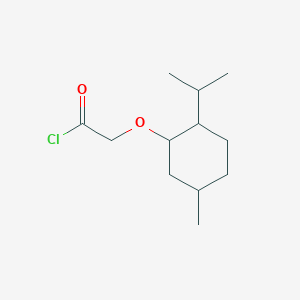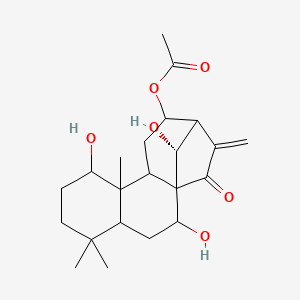
Excisanin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Excisanin B is a natural product found in Isodon japonicus and Isodon excisus with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Breast Cancer Inhibition : Excisanin A, a related compound, showed significant anti-invasive effects on breast cancer cells. It inhibited cell migration and invasion and suppressed the expression of matrix metalloproteinases (MMP-2 and MMP-9), crucial in cancer metastasis. The study indicated that the integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway was involved in this process (Qin et al., 2013).
Hepatocellular Carcinoma Suppression : Excisanin A demonstrated a potent inhibitory effect on human hepatocellular carcinoma cells by targeting hypoxia-inducible factor-1α (HIF-1α) expression, reducing VEGF protein and mRNA expressions, and inhibiting cell proliferation (Han et al., 2021).
Colon Cancer Apoptosis : Excisanin A induced apoptosis in human colon cancer SW620 cells. It activated the stress-activated protein kinase (SAPK/JNK) and p38 mitogen-activated protein kinase pathways, contributing to its anti-cancer effects (Deng et al., 2006).
Cytotoxic Activity : Novel diterpenoids, including excisanin H and other ent-kaurene diterpenoids, showed significant cytotoxic activity against P388 murine leukemia cells, suggesting their potential in cancer therapy (Gui et al., 2004).
Eigenschaften
Produktname |
Excisanin B |
|---|---|
Molekularformel |
C22H32O6 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
[(16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H32O6/c1-10-17-12(28-11(2)23)8-14-21(5)13(20(3,4)7-6-15(21)24)9-16(25)22(14,18(10)26)19(17)27/h12-17,19,24-25,27H,1,6-9H2,2-5H3/t12?,13?,14?,15?,16?,17?,19-,21?,22?/m1/s1 |
InChI-Schlüssel |
VAAUVQKKXHANPM-SASCPTOWSA-N |
Isomerische SMILES |
CC(=O)OC1CC2C3(C(CCC(C3CC(C24[C@@H](C1C(=C)C4=O)O)O)(C)C)O)C |
SMILES |
CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C |
Kanonische SMILES |
CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



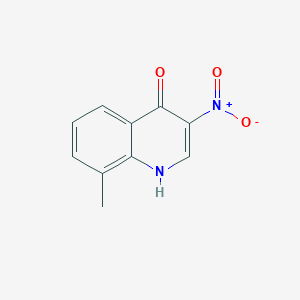
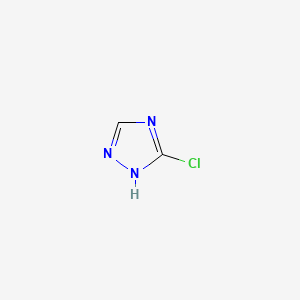
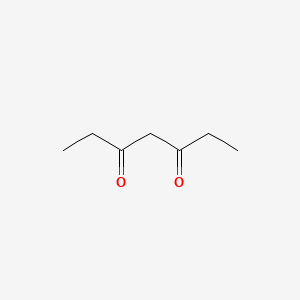
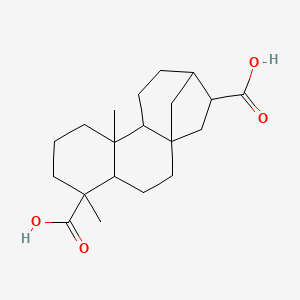
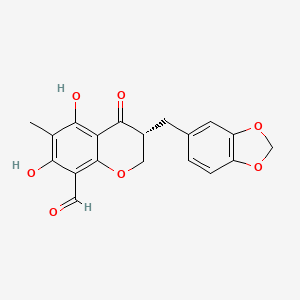
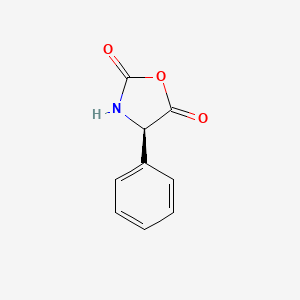
![4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate](/img/structure/B1630326.png)
